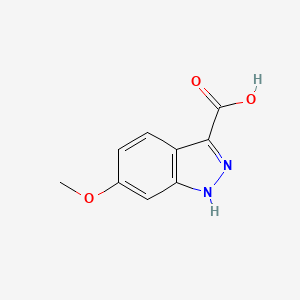

6-Methoxy-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality 6-Methoxy-1H-indazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1H-indazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)10-11-8(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJPGEXONZLCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625967 | |

| Record name | 6-Methoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518990-36-8 | |

| Record name | 6-Methoxy-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518990-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methoxy-1H-indazole-3-carboxylic acid CAS 518990-36-8

An In-depth Technical Guide to 6-Methoxy-1H-indazole-3-carboxylic acid (CAS 518990-36-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-1H-indazole-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical research. Its rigid bicyclic core, featuring a benzene ring fused to a pyrazole ring, offers a unique three-dimensional scaffold that is adept at forming key hydrogen bond interactions with biological targets. The strategic placement of the methoxy group at the 6-position and the carboxylic acid at the 3-position provides versatile handles for synthetic elaboration, enabling the exploration of vast chemical space. This guide serves as a comprehensive technical resource, consolidating available data on its synthesis, physicochemical properties, spectroscopic signature, and functional applications. It provides field-proven insights and detailed protocols to empower researchers in leveraging this valuable intermediate for the discovery and development of novel therapeutic agents.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a "privileged scaffold" in drug discovery, consistently appearing in molecules with a wide array of biological activities.[1] Its bioisosteric relationship with the native indole structure allows it to interact with a multitude of protein targets, particularly kinase enzymes.[2] The presence of two nitrogen atoms in the pyrazole ring provides both hydrogen bond donor and acceptor capabilities, crucial for anchoring ligands within protein active sites.

Derivatives of indazole-3-carboxylic acid are foundational to several marketed drugs and clinical candidates. For instance, they are key intermediates in the synthesis of antiemetics like Granisetron (a 5-HT3 receptor antagonist) and anticancer agents such as Lonidamine.[3] Furthermore, this scaffold is integral to the development of nicotinic α-7 receptor agonists, which are under investigation for treating neurological conditions like Alzheimer's disease and schizophrenia.[4]

6-Methoxy-1H-indazole-3-carboxylic acid is particularly valuable as it serves as a precursor for compounds targeting cancer and inflammatory diseases. The methoxy group can modulate the electronic properties and metabolic stability of the final molecule, while the carboxylic acid is a prime functional group for amide bond formation, a cornerstone of combinatorial library synthesis.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and biological screening.

Core Properties

The key identifying properties of 6-Methoxy-1H-indazole-3-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 518990-36-8 | [Chem-Impex] |

| Molecular Formula | C₉H₈N₂O₃ | [Chem-Impex] |

| Molecular Weight | 192.17 g/mol | [Chem-Impex] |

| Appearance | Off-white solid | [Chem-Impex] |

| Storage | Store at 0-8 °C | [Chem-Impex] |

Solubility and Acidity (Predicted)

-

Solubility : The parent acid is slightly soluble in DMSO and methanol.[5] It is expected that 6-Methoxy-1H-indazole-3-carboxylic acid will exhibit similar limited solubility in polar organic solvents and be largely insoluble in water and nonpolar solvents like hexanes.

-

pKa : The predicted pKa of the carboxylic acid proton is approximately 3.03.[5] The indazole N-H proton is significantly less acidic, with a pKa around 13.86 for the parent indazole.[6] This differential acidity is key for selective deprotonation and functionalization.

Spectroscopic Characterization

No published spectra for 6-Methoxy-1H-indazole-3-carboxylic acid are currently available. The following data is a combination of experimental values for the parent 1H-Indazole-3-carboxylic acid and predicted shifts for the 6-methoxy derivative based on established substituent effects. This serves as a guide for researchers to verify their synthesized material.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

-

δ ~13.5-14.0 (s, 1H): Very broad singlet corresponding to the indazole N-H proton.

-

δ ~13.0 (s, 1H): Broad singlet for the carboxylic acid -COOH proton.

-

δ ~8.00 (d, J ≈ 8.8 Hz, 1H): H-4 proton, shifted downfield by the anisotropic effect of the pyrazole ring.

-

δ ~7.15 (d, J ≈ 2.0 Hz, 1H): H-7 proton, appearing as a doublet or narrow singlet.

-

δ ~6.95 (dd, J ≈ 8.8, 2.2 Hz, 1H): H-5 proton, showing coupling to both H-4 and H-7.

-

δ ~3.85 (s, 3H): Singlet for the methoxy (-OCH₃) protons.

-

-

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

-

δ ~164.0: Carboxylic acid carbonyl (C=O).

-

δ ~159.0: C-6 (aromatic carbon attached to the methoxy group).

-

δ ~142.0: C-7a (bridgehead carbon).

-

δ ~138.0: C-3 (carbon attached to the carboxylic acid).

-

δ ~123.0: C-4.

-

δ ~122.0: C-3a (bridgehead carbon).

-

δ ~114.0: C-5.

-

δ ~96.0: C-7.

-

δ ~55.5: Methoxy carbon (-OCH₃).

-

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum will be characteristic of a carboxylic acid. Key expected absorptions include:

-

~3300-2500 cm⁻¹ (very broad): O-H stretch of the carboxylic acid, often overlapping with the N-H stretch.

-

~3200-3000 cm⁻¹: N-H stretch of the indazole ring.

-

~1700-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.[7]

-

~1620, 1580, 1480 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

2.3.3. Mass Spectrometry (MS)

-

Expected [M+H]⁺: 193.06

-

Expected [M-H]⁻: 191.04

-

Fragmentation: A key fragmentation pathway would be the loss of CO₂ (44 Da) from the molecular ion.

Synthesis and Derivatization Protocols

The synthesis of 6-Methoxy-1H-indazole-3-carboxylic acid is not explicitly detailed in the literature. However, based on established methods for analogous compounds, two robust synthetic routes are proposed.

Proposed Synthesis Route: Reductive Cyclization

This is a highly reliable method for constructing the indazole core from commercially available starting materials. The key step is the reductive cyclization of an o-nitrobenzylidene derivative.[1]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. jocpr.com [jocpr.com]

- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 6. Indazole - Wikipedia [en.wikipedia.org]

- 7. derpharmachemica.com [derpharmachemica.com]

Mastering Solubility: A Technical Guide to 6-Methoxy-1H-indazole-3-carboxylic Acid for Pharmaceutical Development

Foreword

In the landscape of pharmaceutical research, 6-methoxy-1H-indazole-3-carboxylic acid stands as a pivotal intermediate, instrumental in the synthesis of a variety of bioactive molecules, including those with potential anti-inflammatory and anticancer properties.[1] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, with solubility being a primary hurdle. Poor aqueous solubility can significantly impede absorption and bioavailability, leading to formulation difficulties and potential failure in clinical development.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, measure, and modulate the solubility of 6-methoxy-1H-indazole-3-carboxylic acid. We will delve into the core physicochemical principles governing its solubility and present robust, field-proven methodologies for its accurate determination.

Physicochemical Profile and Predicted Solubility Behavior

A thorough understanding of the molecular structure of 6-methoxy-1H-indazole-3-carboxylic acid is fundamental to predicting its solubility characteristics.

Table 1: Physicochemical Properties of 6-Methoxy-1H-indazole-3-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Predicted pKa | ~3-4 (Carboxylic Acid) | Inferred from similar structures |

| Predicted LogP | ~1.5 - 2.5 | Inferred from similar structures |

The presence of both a carboxylic acid group and an indazole ring system imparts amphiprotic characteristics to the molecule. The carboxylic acid moiety suggests that the solubility will be highly dependent on the pH of the medium.[3][4]

-

In acidic media (low pH): The carboxylic acid will be protonated (-COOH), rendering the molecule less polar and likely decreasing its aqueous solubility.

-

In neutral to alkaline media (higher pH): The carboxylic acid will deprotonate to form a carboxylate salt (-COO⁻), which is significantly more polar and will enhance aqueous solubility.[4]

The methoxy group and the bicyclic indazole core contribute to the molecule's lipophilicity, suggesting some solubility in organic solvents. Qualitative information from synthetic procedures indicates solubility in polar aprotic solvents like Dimethylformamide (DMF) and Tetrahydrofuran (THF).[5] The parent compound, indazole-3-carboxylic acid, is reported to be slightly soluble in Methanol and Dimethyl Sulfoxide (DMSO), with some sources indicating high solubility in DMSO (≥ 200 mg/mL).[6][7]

Strategic Approach to Solubility Determination: Experimental Protocols

Given the absence of extensive public data, a systematic experimental approach is paramount. The following protocols are designed to provide a comprehensive solubility profile for 6-methoxy-1H-indazole-3-carboxylic acid.

Thermodynamic Solubility Determination: The Gold Standard Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors, remains the most reliable technique for determining thermodynamic (equilibrium) solubility.[8][9] It measures the saturation concentration of a compound in a specific solvent at a constant temperature, ensuring a true equilibrium is reached.

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Causality Behind Experimental Choices:

-

Excess Solid: The addition of an excess amount of the compound is crucial to ensure that the solution reaches saturation and is in equilibrium with the solid phase.[8]

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results. 37°C is often chosen to mimic physiological conditions.

-

Agitation Time: A sufficient agitation period (24-72 hours) is necessary to ensure that the system has reached equilibrium. Shorter times may lead to an underestimation of solubility.

-

Filtration: Filtration is a critical step to remove any undissolved microparticles that could lead to an overestimation of the solubility. The choice of a low-binding filter material is important to prevent loss of the analyte.

-

Validated Analytical Method: A specific and sensitive analytical method, such as HPLC-UV, is required for accurate quantification of the dissolved compound. The method should be validated for linearity, accuracy, and precision.

Kinetic Solubility Screening for Early-Stage Assessment

In early drug discovery, where compound availability may be limited, kinetic solubility methods offer a higher throughput assessment. These methods typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.

Experimental Workflow for Kinetic Solubility

Caption: High-Throughput Kinetic Solubility Workflow.

Causality Behind Experimental Choices:

-

DMSO Stock: DMSO is often used due to its ability to dissolve a wide range of organic compounds at high concentrations.[10]

-

Controlled Dilution: The addition of the DMSO stock to the aqueous buffer can induce supersaturation and subsequent precipitation. The conditions of this addition (e.g., speed, mixing) should be carefully controlled.

-

Nephelometry: This technique provides a rapid assessment of precipitation by measuring light scattering caused by suspended particles, making it suitable for high-throughput screening.[10]

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate analysis and decision-making.

Table 2: Example Thermodynamic Solubility Data for 6-Methoxy-1H-indazole-3-carboxylic Acid at 25°C

| Solvent/Buffer | pH | Solubility (µg/mL) | Solubility (mM) | Method |

| Deionized Water | ~4-5 | Experimental Value | Calculated Value | Shake-Flask |

| Phosphate Buffered Saline (PBS) | 7.4 | Experimental Value | Calculated Value | Shake-Flask |

| 0.1 N HCl | 1.0 | Experimental Value | Calculated Value | Shake-Flask |

| pH 4.5 Acetate Buffer | 4.5 | Experimental Value | Calculated Value | Shake-Flask |

| pH 9.0 Borate Buffer | 9.0 | Experimental Value | Calculated Value | Shake-Flask |

| Methanol | N/A | Experimental Value | Calculated Value | Shake-Flask |

| Acetonitrile | N/A | Experimental Value | Calculated Value | Shake-Flask |

| DMSO | N/A | Experimental Value | Calculated Value | Shake-Flask |

| THF | N/A | Experimental Value | Calculated Value | Shake-Flask |

Interpreting the Data:

By analyzing the solubility across different pH values, researchers can determine the pH-solubility profile. This is critical for predicting the compound's behavior in different regions of the gastrointestinal tract. A significant increase in solubility at pH 7.4 compared to acidic pH would be expected and would be a key parameter for oral formulation development.

Strategies for Solubility Enhancement

If the intrinsic solubility of 6-methoxy-1H-indazole-3-carboxylic acid is found to be a limiting factor, several formulation strategies can be employed to improve it.[2]

Decision Tree for Solubility Enhancement

Caption: Decision-making framework for solubility enhancement.

Each of these strategies addresses different aspects of the dissolution process and should be evaluated based on the specific properties of the compound and the desired dosage form.

Conclusion

While specific public solubility data for 6-methoxy-1H-indazole-3-carboxylic acid is scarce, this guide provides a robust, scientifically-grounded framework for its determination and enhancement. By employing systematic experimental protocols and understanding the underlying physicochemical principles, researchers can effectively navigate the challenges of solubility, a critical step in advancing this important class of molecules through the drug development pipeline. The methodologies and decision-making processes outlined herein are designed to be self-validating, ensuring the generation of reliable and actionable data.

References

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques - Impactfactor. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]

-

The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed. [Link]

-

Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - MDPI. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. impactfactor.org [impactfactor.org]

- 3. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. rheolution.com [rheolution.com]

An In-depth Technical Guide to the Stability Profile of 6-Methoxy-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Stability of a Key Pharmaceutical Building Block

6-Methoxy-1H-indazole-3-carboxylic acid is a pivotal intermediate in the synthesis of a multitude of bioactive molecules, finding significant application in pharmaceutical research and development.[1] Its utility as a molecular scaffold in medicinal chemistry necessitates a thorough understanding of its intrinsic stability.[1] This guide provides a comprehensive technical overview of the stability profile of 6-methoxy-1H-indazole-3-carboxylic acid, offering field-proven insights into its potential degradation pathways and outlining a robust, self-validating protocol for its stability assessment. While direct, exhaustive stability studies on this specific molecule are not extensively published, this guide synthesizes information from structurally related compounds, fundamental chemical principles, and regulatory guidelines to provide a predictive and practical framework for researchers.

The indazole ring system, a fusion of benzene and pyrazole rings, generally exists in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is recognized as being more thermodynamically stable, which is a foundational aspect of its chemical behavior.[2] The presence of a carboxylic acid at the 3-position and a methoxy group at the 6-position introduces specific electronic and steric factors that will dictate the molecule's susceptibility to various stress conditions.

Chapter 1: Physicochemical Properties and Intrinsic Stability

Before delving into degradation pathways, it is crucial to understand the fundamental physicochemical properties of 6-methoxy-1H-indazole-3-carboxylic acid that influence its stability.

| Property | Value/Information | Significance for Stability |

| Molecular Formula | C₉H₈N₂O₃ | Provides the elemental composition. |

| Molecular Weight | 192.17 g/mol | |

| Appearance | Off-white solid | [1] Changes in color can be an initial indicator of degradation. |

| Melting Point | Data not available for 6-methoxy derivative. For the parent indazole-3-carboxylic acid, the melting point is 261 °C. | A high melting point generally suggests significant lattice energy and solid-state stability. A depression or change in the melting point can indicate the presence of impurities or degradation products. |

| pKa | Not explicitly found, but the carboxylic acid group will have an acidic pKa (typically ~3-5), and the indazole nitrogen can be protonated under acidic conditions. | The ionization state of the molecule at different pH values will significantly impact its solubility and susceptibility to hydrolytic degradation. |

| Solubility | Soluble in organic solvents like DMF.[3] Its solubility is noted to enhance its usability in laboratory settings. | The choice of solvent for formulation and processing is critical. Poor solubility can sometimes protect a molecule from degradation in solution, while high solubility can increase exposure to potential reactants. |

| Polymorphism | The parent compound, indazole-3-carboxylic acid, is known to exist in different polymorphic forms.[4] | Different crystalline forms can have varying stability profiles. It is crucial to characterize the solid form of 6-methoxy-1H-indazole-3-carboxylic acid. |

Expert Insight: The thermodynamic stability of the 1H-indazole tautomer is a key starting point. However, the electron-donating nature of the methoxy group and the electron-withdrawing nature of the carboxylic acid will influence the electron density distribution within the heterocyclic ring, potentially affecting its susceptibility to electrophilic or nucleophilic attack.

Chapter 2: Predicted Degradation Pathways

Based on the chemical structure of 6-methoxy-1H-indazole-3-carboxylic acid, several degradation pathways can be anticipated under forced conditions. These predictions are derived from the known reactivity of the indazole core, carboxylic acids, and aromatic methoxy ethers.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[5] For 6-methoxy-1H-indazole-3-carboxylic acid, the stability across a range of pH values is a critical parameter.

-

Acidic Conditions: Under strong acidic conditions, protonation of the pyrazole nitrogen could potentially activate the ring towards nucleophilic attack by water, although the indazole ring is generally stable. The carboxylic acid and methoxy groups are expected to be relatively stable to acid hydrolysis under moderate conditions.

-

Neutral Conditions: Stability is expected to be highest around neutral pH, where the molecule is in its least reactive state.

-

Alkaline Conditions: The carboxylic acid will be deprotonated to form a carboxylate salt, which is generally resistant to further hydrolysis. The primary concern under basic conditions would be the potential for hydrolysis of the methoxy group, although this typically requires harsh conditions. The aromatic ring itself could be susceptible to nucleophilic attack under extreme basic conditions.

Oxidative Degradation

Oxidation is another major degradation pathway.[5] The indazole nucleus and the methoxy group are potential sites for oxidative attack.

-

Peroxide-Induced Oxidation: Reaction with peroxides (e.g., H₂O₂) could lead to the formation of N-oxides on the pyrazole ring. The electron-rich benzene ring, activated by the methoxy group, is also a potential site for hydroxylation.

-

Auto-oxidation: In the presence of oxygen and trace metals, radical-mediated oxidation could occur. The methoxy group can be a site of initial hydrogen abstraction, leading to a cascade of oxidative reactions.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. The aromatic system of the indazole ring is a chromophore that can absorb UV light.

-

Photolytic Cleavage: Absorbed energy can lead to the cleavage of bonds. The C-C bond between the carboxylic acid and the indazole ring, or the C-O bond of the methoxy group, could be susceptible.

-

Photo-oxidation: In the presence of oxygen, excited-state molecules can react to form oxidized products, similar to those seen in chemical oxidation.

-

Photochemical Rearrangement: Isomerization or rearrangement of the indazole ring is also a possibility under UV irradiation.

Thermal Degradation

At elevated temperatures, molecules can undergo decomposition.

-

Decarboxylation: The most likely thermal degradation pathway for 6-methoxy-1H-indazole-3-carboxylic acid is decarboxylation (loss of CO₂), a common reaction for carboxylic acids, especially when heated above their melting point. This would result in the formation of 6-methoxy-1H-indazole.

-

Ring Opening/Cleavage: At very high temperatures, cleavage of the indazole ring system can occur. Thermogravimetric analysis (TGA) of the parent indazole-3-carboxylic acid shows decomposition occurs after melting, but does not identify the products.[4]

Caption: Predicted Degradation Pathways for 6-Methoxy-1H-indazole-3-carboxylic Acid.

Chapter 3: A Protocol for Comprehensive Stability Testing

To empirically determine the stability profile of 6-methoxy-1H-indazole-3-carboxylic acid, a forced degradation study should be conducted in line with ICH guidelines Q1A(R2) and Q1B.[6][7] The goal is to achieve 5-20% degradation to ensure that the degradation products are generated at a sufficient concentration for detection and characterization without completely consuming the parent compound.[6]

Experimental Workflow

Caption: Experimental Workflow for Forced Degradation Studies.

Step-by-Step Methodologies

3.2.1 Preparation of Stock Solution:

-

Accurately weigh and dissolve 6-methoxy-1H-indazole-3-carboxylic acid in a suitable solvent system (e.g., a mixture of methanol and water) to a final concentration of 1 mg/mL.

-

This stock solution will be used for all solution-state stress studies.

3.2.2 Hydrolytic Stress:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Keep the mixture at 60°C. Withdraw samples at time points and dilute for analysis.

3.2.3 Oxidative Stress:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

Withdraw samples at appropriate time points and dilute for analysis.

3.2.4 Thermal Stress:

-

Place a known amount of the solid compound in a controlled temperature oven at 80°C.

-

At specified time points, withdraw samples, dissolve in the mobile phase, and analyze.

3.2.5 Photolytic Stress:

-

Expose the solid compound and the solution (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the exposure period.

Analytical Methodology

A validated stability-indicating analytical method is paramount for these studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation of the parent compound from its more polar or non-polar degradants.

-

Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of the parent and degradation products.

-

Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable. It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.

Chapter 4: Data Interpretation and Reporting

A comprehensive stability report should include the following:

-

Summary Table of Forced Degradation Results:

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants | Observations (e.g., color change) |

| 0.1 M HCl, 60°C | 24 hours | |||

| 0.1 M NaOH, 60°C | 24 hours | |||

| 3% H₂O₂, RT | 24 hours | |||

| Solid, 80°C | 7 days | |||

| Photolytic (ICH) | - |

-

Chromatograms: Representative chromatograms from each stress condition, showing the separation of the parent peak from the degradation products.

-

Mass Balance: An assessment of the mass balance to ensure that all degradation products are accounted for. The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100%.

-

Proposed Degradation Pathway Diagram: Based on the identified structures of the degradation products, a detailed degradation pathway should be proposed.

Conclusion: A Proactive Approach to Ensuring Quality and Efficacy

A thorough understanding of the stability profile of 6-methoxy-1H-indazole-3-carboxylic acid is not merely a regulatory requirement but a fundamental aspect of good science that underpins the development of safe and effective pharmaceuticals. By employing a systematic approach to forced degradation studies, researchers can proactively identify potential liabilities of the molecule, develop robust formulations, establish appropriate storage conditions, and ensure the quality of the final drug product. This guide provides a predictive framework and a practical set of methodologies to achieve these critical objectives. The insights gained from such studies are invaluable for navigating the complexities of drug development and ensuring the integrity of novel therapeutics derived from this important chemical scaffold.

References

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.

-

How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? - Knowledge. Available at: [Link]

-

Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem. Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]

-

Understanding the chemical basis of drug stability and degradation. Available at: [Link]

-

Photostability testing theory and practice - Q1 Scientific. Available at: [Link]

-

Forced degradation studies - MedCrave online. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

-

Q1A(R2) Guideline - ICH. Available at: [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole-3-carboxylic Acid | 4498-67-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. database.ich.org [database.ich.org]

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-6-Methoxy-1H-indazole-3-carboxylic-acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-methoxy-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery.[1] Intended for researchers, scientists, and professionals in drug development, this document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation of this compound. We present a detailed interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, supported by established principles of chemical spectroscopy. Furthermore, this guide includes standardized, self-validating experimental protocols for data acquisition and visual workflows to ensure reproducibility and accuracy in the laboratory.

Introduction and Molecular Structure

6-Methoxy-1H-indazole-3-carboxylic acid belongs to the indazole class of bicyclic heteroaromatic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[2] The specific substitution pattern of this molecule—a methoxy group at the 6-position and a carboxylic acid at the 3-position—makes it a valuable intermediate for the synthesis of targeted therapeutic agents, including anti-inflammatory and anticancer drugs.[1]

Accurate and thorough characterization of such intermediates is a cornerstone of drug development, ensuring purity, confirming identity, and enabling regulatory compliance. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure and bonding environment of a compound. This guide synthesizes data from multiple spectroscopic techniques to build a complete and validated profile of the target molecule.

Molecular Structure:

The structure of 6-methoxy-1H-indazole-3-carboxylic acid, with IUPAC-style numbering for spectroscopic assignment, is shown below.

-

Molecular Formula: C₉H₈N₂O₃

-

Molecular Weight: 192.17 g/mol

Spectroscopic Data Interpretation

The elucidation of the molecular structure of 6-methoxy-1H-indazole-3-carboxylic acid is achieved through the combined application of NMR, IR, and MS. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3] Experiments are typically conducted in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the polar carboxylic acid.

The ¹H NMR spectrum provides information about the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid (-COOH) group significantly influence the chemical shifts of the aromatic protons on the indazole ring.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| COOH | ~13.5 | Broad Singlet | - | 1H | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet, readily exchangeable with D₂O. |

| NH | ~13.0 | Broad Singlet | - | 1H | The N-H proton of the indazole ring is also acidic and appears as a broad, downfield signal.[4] |

| H-4 | ~7.95 | Doublet | J ≈ 9.0 | 1H | This proton is ortho to the electron-withdrawing C-3 carboxylic acid group, leading to a downfield shift. It is coupled to H-5. |

| H-5 | ~7.05 | Doublet of Doublets | J ≈ 9.0, 2.2 | 1H | Coupled to both H-4 (ortho) and H-7 (meta), this proton appears as a doublet of doublets. |

| H-7 | ~7.30 | Doublet | J ≈ 2.2 | 1H | This proton is ortho to the electron-donating methoxy group, resulting in an upfield shift. It exhibits a small meta-coupling to H-5. |

| OCH₃ | ~3.85 | Singlet | - | 3H | The three equivalent protons of the methoxy group appear as a sharp singlet in the aliphatic region.[5] |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~165.0 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[6] |

| C-6 | ~159.0 | This carbon is directly attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift. |

| C-3 | ~142.0 | A quaternary carbon within the pyrazole ring, attached to the carboxylic acid group. |

| C-7a | ~140.0 | The bridgehead carbon adjacent to the nitrogen atom. |

| C-4 | ~122.0 | Aromatic CH carbon. |

| C-3a | ~120.0 | The second bridgehead carbon. |

| C-5 | ~114.0 | Aromatic CH carbon, shielded by the para-methoxy group. |

| C-7 | ~96.0 | Aromatic CH carbon, strongly shielded by the ortho-methoxy group. |

| OCH₃ | ~55.5 | The aliphatic carbon of the methoxy group appears in the typical range for such functionalities.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 2500-3300 | O-H stretch | Broad, Strong | Carboxylic Acid O-H |

| ~3100 | N-H stretch | Medium | Indazole N-H |

| ~3000 | C-H stretch | Medium | Aromatic C-H |

| 2850-2960 | C-H stretch | Medium | Methoxy C-H |

| 1680-1710 | C=O stretch | Strong, Sharp | Carboxylic Acid C=O |

| ~1620, ~1480 | C=C stretch | Medium-Strong | Aromatic Ring |

| ~1250 | C-O stretch | Strong | Aryl Ether (C-O-CH₃) |

Causality in IR Spectra: The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band that often overlaps with the C-H stretching region.[7] This broadening is a direct result of strong intermolecular hydrogen bonding between carboxylic acid dimers in the solid state. The carbonyl (C=O) stretch is also a prominent, sharp peak, confirming the presence of the acid functionality.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.

-

Molecular Ion (M⁺•): The expected molecular ion peak will appear at an m/z (mass-to-charge ratio) of 192, corresponding to the molecular weight of the compound (C₉H₈N₂O₃).

-

Key Fragmentation Pathways:

-

Loss of •OH (m/z 175): A common fragmentation for carboxylic acids.

-

Loss of COOH (m/z 147): Decarboxylation leads to the formation of a 6-methoxy-1H-indazole radical cation.

-

Loss of H₂O (m/z 174): Can occur from the molecular ion.

-

Loss of CO from the [M-OH]⁺ fragment (m/z 147): A sequential loss is also highly probable.

-

The fragmentation pattern of the indazole core itself can provide further confirmation.[9]

-

Experimental Protocols & Workflows

To ensure the acquisition of high-quality, reproducible spectroscopic data, standardized protocols must be followed. These protocols are designed to be self-validating by including system suitability checks and referencing standard practices.

NMR Data Acquisition Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 6-methoxy-1H-indazole-3-carboxylic acid.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ effectively solubilizes the compound and its residual proton signal (δ ≈ 2.50 ppm) does not interfere with key analyte signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Parameters: 16-32 scans, spectral width of ~16 ppm, acquisition time of ~2 seconds, relaxation delay of 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Parameters: 1024-4096 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm.

-

Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.[10][11]

-

Integrate the ¹H signals and pick peaks for both spectra.

-

FT-IR Data Acquisition Protocol (ATR Method)

-

Sample Preparation:

-

Place a small, representative amount of the solid 6-methoxy-1H-indazole-3-carboxylic acid powder onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum.

-

Parameters: 32 scans, resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software automatically performs a background subtraction.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry Data Acquisition Protocol (EI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

-

Instrument Setup:

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.

-

Set the ion source to Electron Ionization (EI) mode.

-

-

Data Acquisition:

-

Set the electron energy to a standard 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-400).

-

-

Data Processing:

-

Identify the molecular ion peak (M⁺•).

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Visualization of Experimental Workflows

Diagrams created using Graphviz provide a clear, logical overview of the experimental processes.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. web.pdx.edu [web.pdx.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Methoxy-1H-indazole-3-carboxylic Acid

Introduction: The Significance of 6-Methoxy-1H-indazole-3-carboxylic Acid in Medicinal Chemistry

6-Methoxy-1H-indazole-3-carboxylic acid (CAS No. 518990-36-8) is a heterocyclic building block of considerable interest in the field of drug discovery and development.[1] Its rigid bicyclic core, featuring both hydrogen bond donors and acceptors, and multiple sites for chemical modification, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[1] Researchers have utilized this and related indazole derivatives in the pursuit of treatments for a range of diseases, underscoring the importance of unambiguous structural characterization.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like 6-Methoxy-1H-indazole-3-carboxylic acid, ¹H NMR provides a detailed fingerprint, revealing the electronic environment of every proton, their connectivity, and their spatial relationships. This guide provides a comprehensive analysis of the theoretical ¹H NMR spectrum of this compound, offering a predictive framework for researchers and scientists to verify its synthesis and purity.

Core Principles: Understanding the ¹H NMR Landscape of a Substituted Indazole

The ¹H NMR spectrum of 6-Methoxy-1H-indazole-3-carboxylic acid is governed by several key principles:

-

Chemical Shift (δ): The position of a proton's resonance signal, measured in parts per million (ppm), is dictated by its local electronic environment. Electron-withdrawing groups (like the carboxylic acid and the indazole nitrogen atoms) deshield nearby protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (like the methoxy group) shield adjacent protons, moving their signals upfield (to lower ppm values).

-

Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbons (or separated by a few bonds in certain systems) influence each other's magnetic field, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and stereochemistry of the molecule. For aromatic systems, the magnitude of J depends on the number of bonds separating the coupled protons, with typical ranges for ortho (³J), meta (⁴J), and para (⁵J) coupling.[3]

-

Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the N-H and O-H protons.[4] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an ideal solvent for this molecule due to its ability to dissolve polar carboxylic acids and its tendency to form hydrogen bonds, which often allows for the clear observation of exchangeable N-H and COOH protons.[5]

Predicted ¹H NMR Spectrum of 6-Methoxy-1H-indazole-3-carboxylic Acid

Based on established NMR theory and spectral data from analogous compounds, including 1H-indazole-3-carboxylic acid and anisole, a detailed prediction of the ¹H NMR spectrum of 6-Methoxy-1H-indazole-3-carboxylic acid in DMSO-d₆ can be constructed.[6][7]

Molecular Structure and Proton Designations

To facilitate the spectral analysis, the protons of 6-Methoxy-1H-indazole-3-carboxylic acid are systematically labeled as shown in the diagram below.

Figure 1: Molecular Structure of 6-Methoxy-1H-indazole-3-carboxylic acid with proton labeling.

Detailed Spectral Analysis and Prediction

The predicted ¹H NMR spectrum in DMSO-d₆ at 400 MHz is as follows:

-

COOH Proton (1H, broad singlet, ~13.0 ppm): The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet far downfield. Its chemical shift is sensitive to concentration and temperature. In the spectrum of the parent 1H-indazole-3-carboxylic acid, this proton appears at 13.01 ppm.[6]

-

N-H Proton (1H, broad singlet, ~13.9 ppm): The indazole N-H proton is also significantly deshielded and appears as a broad singlet. For 1H-indazole-3-carboxylic acid, this signal is observed at 13.92 ppm.[6] This proton is exchangeable with D₂O.

-

Aromatic Protons (H4, H5, H7):

-

H4 (1H, doublet, ~8.0 ppm, J ≈ 8.8 Hz): This proton is ortho to the electron-withdrawing pyrazole ring fusion and is expected to be the most downfield of the aromatic protons. It will be split into a doublet by its ortho neighbor, H5. In the parent acid, the corresponding H4 proton appears at 8.04 ppm.[6]

-

H7 (1H, singlet or narrow doublet, ~7.2 ppm): The methoxy group at C6 is strongly electron-donating through resonance. This effect will most significantly shield the ortho proton, H7. This proton has no ortho neighbors, but may exhibit a small meta coupling to H5 (⁴J ≈ 2 Hz). Therefore, it is predicted to be a singlet or a very narrow doublet.

-

H5 (1H, doublet of doublets, ~6.9 ppm, J ≈ 8.8, 2.0 Hz): This proton is ortho to the electron-donating methoxy group, which will shift it upfield. It is coupled to H4 (ortho coupling, ³J ≈ 8.8 Hz) and H7 (meta coupling, ⁴J ≈ 2.0 Hz), and will therefore appear as a doublet of doublets.

-

-

Methoxy Protons (-OCH₃) (3H, singlet, ~3.8 ppm): The three protons of the methoxy group are equivalent and are not coupled to any other protons, so they will appear as a sharp singlet. The typical chemical shift for methoxy protons on an aromatic ring is in this region.[8]

Summary of Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) |

| COOH | ~13.0 | Broad Singlet | - |

| N-H | ~13.9 | Broad Singlet | - |

| H4 | ~8.0 | Doublet (d) | ³J(H4,H5) ≈ 8.8 |

| H7 | ~7.2 | Singlet (s) or narrow d | ⁴J(H7,H5) ≈ 2.0 |

| H5 | ~6.9 | Doublet of Doublets (dd) | ³J(H5,H4) ≈ 8.8, ⁴J(H5,H7) ≈ 2.0 |

| -OCH₃ | ~3.8 | Singlet (s) | - |

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of 6-Methoxy-1H-indazole-3-carboxylic acid, the following protocol is recommended.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the dry compound.

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆ (≥99.8% deuteration).

-

Solubilization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. The solution should be clear and free of any particulate matter.[9]

NMR Data Acquisition

The following is a standard workflow for acquiring a ¹H NMR spectrum on a 400 MHz spectrometer.

Figure 2: Experimental workflow for ¹H NMR analysis.

Key Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse (zg30)

-

Number of Scans: 16-32 (adjust for optimal signal-to-noise)

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time (aq): ~4 seconds

-

Spectral Width (sw): ~16 ppm

Conclusion: A Self-Validating System for Structural Confirmation

This guide provides a robust, theoretically grounded framework for the acquisition and interpretation of the ¹H NMR spectrum of 6-Methoxy-1H-indazole-3-carboxylic acid. By following the detailed experimental protocol and comparing the resulting spectrum to the predicted chemical shifts, multiplicities, and coupling constants summarized in this document, researchers can confidently verify the structure and purity of their synthesized material. The distinct features of the spectrum—the downfield exchangeable protons, the characteristic splitting pattern of the three aromatic protons, and the singlet for the methoxy group—serve as a multi-point verification system, ensuring the scientific integrity of subsequent research that utilizes this important chemical entity.

References

-

Patel, K., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(4), 1435-1443. Available at: [Link]

-

Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Recent Advances in Heterocyclic Chemistry (Vol. 1, pp. 397-488). Available at: [Link]

-

Neves, A. P., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(4), 2699-2717. Available at: [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839-5851. Available at: [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group... [Diagram]. Retrieved January 27, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved January 27, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 27, 2026, from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... [Diagram]. Retrieved January 27, 2026, from [Link]

-

SpectraBase. (n.d.). Anisole. Retrieved January 27, 2026, from [Link]

-

University of Florida. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved January 27, 2026, from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f... [Diagram]. Retrieved January 27, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 27, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 27, 2026, from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved January 27, 2026, from [Link]

-

Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. Available at: [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved January 27, 2026, from [Link]

-

Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. Available at: [Link]

-

ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved January 27, 2026, from [Link]

-

The Automated Topology Builder and Repository. (n.d.). Anisole | C7H8O | MD Topology | NMR | X-Ray. Retrieved January 27, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved January 27, 2026, from [Link]

-

Abraham, R. J., et al. (2001). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 39(8), 491-503. Available at: [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved January 27, 2026, from [Link]

-

El-Shishtawy, R. M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13349-13355. Available at: [Link]

-

SpectraBase. (n.d.). 3-Hydroxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved January 27, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved January 27, 2026, from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). 13C and 1H NMR spectra for the reactant and products of labeled... [Diagram]. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). Retrieved January 27, 2026, from [Link]

-

YouTube. (2024). NMR interpretation of Anisol compound. Retrieved January 27, 2026, from [Link]

-

University of Southampton. (2007). 1-Methyl-1H-indazole-3-carboxylic acid. eCrystals. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jocpr.com [jocpr.com]

- 3. acdlabs.com [acdlabs.com]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. pubs.acs.org [pubs.acs.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Anisole(100-66-3) 1H NMR [m.chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Mass spectrometry analysis of 6-Methoxy-1H-indazole-3-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Methoxy-1H-indazole-3-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

6-Methoxy-1H-indazole-3-carboxylic acid is a pivotal building block in medicinal chemistry, recognized for its role in the synthesis of novel therapeutic agents, including anti-inflammatory and anticancer drugs.[1] As with any compound destined for pharmaceutical development, rigorous analytical characterization is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive technique for the identification, quantification, and structural elucidation of this molecule and its related impurities or metabolites.[2][3] This guide provides a comprehensive, field-proven framework for the mass spectrometry analysis of 6-Methoxy-1H-indazole-3-carboxylic acid, focusing on the causality behind methodological choices to ensure robust and reliable data.

Foundational Physicochemical Properties

A thorough understanding of the analyte's properties is the bedrock of any successful analytical method. These characteristics dictate choices in sample preparation, chromatography, and mass spectrometry parameters.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | [1] |

| Average Molecular Weight | 192.17 g/mol | [1] |

| Monoisotopic (Exact) Mass | 192.0535 g/mol | [4] |

| CAS Number | 518990-36-8 | [1] |

| Appearance | Off-white to pale-yellow solid | [1][5] |

| Key Functional Groups | Carboxylic Acid, Indazole Ring, Methoxy Group | N/A |

The Analytical Strategy: Causality in Method Design

The goal is not merely to detect the molecule but to do so with specificity, sensitivity, and reproducibility. This requires a deliberately designed analytical workflow.

The Rationale for Electrospray Ionization (ESI)

For a molecule like 6-Methoxy-1H-indazole-3-carboxylic acid, which is polar and thermally labile, Electrospray Ionization (ESI) is the superior choice. Unlike harsher methods, ESI is a "soft ionization" technique that gently transfers ions from solution into the gas phase, preserving the intact molecule for analysis.[6] This minimizes premature fragmentation and ensures the molecular ion is the most abundant species in the initial scan (MS1), which is critical for unambiguous identification and quantification.

Selecting the Optimal Ionization Polarity: Negative vs. Positive Mode

The presence of both acidic (carboxylic acid) and basic (indazole nitrogens) functional groups makes the molecule amenable to both negative and positive ionization modes.

-

Negative Ion Mode ([M-H]⁻): The carboxylic acid group is the most acidic site. In a solution with appropriate pH (typically neutral to basic), it readily deprotonates to form a stable carboxylate anion ([M-H]⁻). This is often the most sensitive and reliable mode for carboxylic acids, producing a clean, strong signal at the expected mass-to-charge ratio (m/z).

-

Positive Ion Mode ([M+H]⁺): The nitrogen atoms on the indazole ring can be protonated to form a positively charged ion ([M+H]⁺). While viable, this can sometimes lead to more complex in-source fragmentation or lower sensitivity compared to the highly stable carboxylate anion.

Workflow Overview

The logical flow from sample to result is crucial for a self-validating system. Each step is designed to remove interferences and ensure the integrity of the final data.

Caption: High-level workflow for LC-MS/MS analysis.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for quantitative analysis using a standard LC-MS/MS system, such as a triple quadrupole instrument.

Sample Preparation

The objective is to create a clean, particle-free solution compatible with the LC mobile phase, preventing contamination of the system.[7]

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Methoxy-1H-indazole-3-carboxylic acid standard. Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. This solvent choice ensures full dissolution and miscibility with typical reverse-phase mobile phases.

-

Working Solutions: Perform serial dilutions from the stock solution using the mobile phase as the diluent to prepare calibration standards. A typical range for a standard curve might be 1 ng/mL to 1000 ng/mL.

-

Final Filtration: Before placing vials in the autosampler, filter all samples and standards through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any particulates that could clog the LC column or tubing.

Liquid Chromatography (LC) Method

The goal of chromatography is to separate the analyte from matrix components to reduce ion suppression and ensure accurate quantification.[8]

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | C18 is a versatile stationary phase for moderately polar small molecules. The smaller particle size (1.8 µm) provides high resolution and sharp peaks. |

| Mobile Phase A | Water with 0.1% Formic Acid | The acid helps to protonate silanols on the column, improving peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent providing good elution strength and low viscosity. |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold 1 min, return to 5% B and equilibrate for 2 min. | A gradient elution is necessary to ensure the analyte is eluted as a sharp peak while cleaning late-eluting contaminants from the column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |

| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |

| Injection Volume | 5 µL | A small volume minimizes peak distortion while providing sufficient analyte for detection. |

Mass Spectrometry (MS) Method

These parameters are optimized for detecting the target molecule in negative ion mode.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI, Negative | As justified in Section 2.2, this mode targets the deprotonated carboxylic acid for maximum sensitivity. |

| Capillary Voltage | -3.5 kV | Optimizes the electrospray process for negative ion formation. |

| Source Temperature | 150 °C | A lower temperature to prevent thermal degradation of the analyte. |

| Desolvation Gas | Nitrogen, 800 L/hr at 350 °C | High flow and temperature are required to efficiently desolvate the ESI droplets, releasing ions into the gas phase. |

| Scan Mode | Multiple Reaction Monitoring (MRM) | For quantification, MRM provides superior sensitivity and selectivity by monitoring a specific precursor → product ion transition.[3] |

Fragmentation Analysis and Data Interpretation

Tandem MS (MS/MS) involves selecting the molecular ion (precursor) and fragmenting it via collision-induced dissociation (CID) to produce characteristic product ions. This provides structural confirmation and is the basis of MRM quantification.

Predicted Ions and MRM Transitions

Based on fundamental chemical principles, we can predict the key ions that will be observed. The loss of carbon dioxide from a deprotonated carboxylic acid is a classic and highly favorable fragmentation pathway.[9][10]

| Ion Mode | Precursor Ion (Q1) | Formula | Exact m/z | Major Product Ion (Q3) | Neutral Loss | Rationale for Fragmentation |

| Negative | [M-H]⁻ | [C₉H₇N₂O₃]⁻ | 191.0462 | [M-H-CO₂]⁻ | CO₂ (44.00 Da) | Primary Quantitative Transition: Highly stable and predictable loss of carbon dioxide from the carboxylate anion. |

| Negative | [M-H]⁻ | [C₉H₇N₂O₃]⁻ | 191.0462 | [M-H-CO₂-CH₃]⁻ | CO₂ + CH₃ (59.02 Da) | Confirmatory Transition: Subsequent loss of a methyl radical from the methoxy group after decarboxylation. |

| Positive | [M+H]⁺ | [C₉H₉N₂O₃]⁺ | 193.0608 | [M+H-H₂O]⁺ | H₂O (18.01 Da) | Potential loss of water from the protonated carboxylic acid. |

| Positive | [M+H]⁺ | [C₉H₉N₂O₃]⁺ | 193.0608 | [M+H-COOH]⁺ | COOH (45.01 Da) | Loss of the entire carboxylic acid radical. |

Proposed Fragmentation Pathway ([M-H]⁻)

The fragmentation of the deprotonated molecule is predicted to be a clean, two-step process initiated by the highly favorable decarboxylation.

Caption: Predicted fragmentation of [M-H]⁻ via CID.

Method Validation: Ensuring Trustworthiness

For drug development and quality control, an analytical method must be validated to prove it is fit for its intended purpose.[11][12] Key parameters to assess according to regulatory guidelines are:

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components). This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

-

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated (e.g., 8 non-zero standards) and assessed by its correlation coefficient (r²), which should be ≥ 0.99.[13]

-

Accuracy & Precision: Accuracy is the closeness of the measured value to the true value, while precision measures the random error between replicate measurements. They are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) against a calibration curve. Acceptance criteria are typically within ±15% of the nominal value (±20% at the lower limit of quantification).[13]

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

-

Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw stability, autosampler stability).

Conclusion

The mass spectrometric analysis of 6-Methoxy-1H-indazole-3-carboxylic acid is a robust and highly specific process when built upon a foundation of sound chemical principles. By leveraging Electrospray Ionization in negative mode, coupled with a well-designed reverse-phase LC method, one can achieve sensitive and reliable quantification. The predictable fragmentation pathway, dominated by the loss of carbon dioxide, provides a high-confidence transition for MRM-based assays. Adherence to rigorous validation protocols ensures that the data generated is trustworthy and suitable for the demanding requirements of pharmaceutical research and development.

References

- Chem-Impex. (n.d.). 6-Methoxy-1H-indazole-3-carboxylic acid.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.

- Royal Society of Chemistry. (2018).

- Sigma-Aldrich. (n.d.). 6-Methoxy-1H-indazole-3-carboxylic acid.

- Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.

- Chandrasekhar, T., et al. (2012).

- Van De Steene, J., & Lambert, W. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A.

- Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.

- CP Lab Safety. (n.d.). 6-methoxycarbonyl-1H-indazole-3-carboxylic acid, min 97%, 100 mg.

- PubMed. (2005).

- Chemistry LibreTexts. (2023).

- Royal Society of Chemistry. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS).

- Pharma Focus America. (n.d.).

- Biocompare. (2019). Prepping Small Molecules for Mass Spec.

- PubMed. (2019).

- YouTube. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage.

- Future Science. (n.d.). Analytical validation of accelerator mass spectrometry for pharmaceutical development.

- PubMed. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters.

- New Food Magazine. (2016). Application of LCMS in small-molecule drug development.

- ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.

- National Institutes of Health. (n.d.).

- Eurachem. (n.d.). LC-MS method validation in scientific research: it's time to harmonize and exemplify.

- Whitman College. (n.d.). GCMS Section 6.

- Resolian. (n.d.).

- PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid.

- Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

- BLD Pharm. (n.d.). 518990-36-8|6-Methoxy-1H-indazole-3-carboxylic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmafocusamerica.com [pharmafocusamerica.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-1H-indazole-3-carboxylic acid | 518990-36-8 [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

- 7. biocompare.com [biocompare.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. GCMS Section 6.12 [people.whitman.edu]

- 11. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurachem.org [eurachem.org]

- 13. resolian.com [resolian.com]

6-Methoxy-1H-indazole-3-carboxylic acid: A Core Scaffold for Kinase Inhibitor Discovery and Development

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bond interactions with protein targets have made it a cornerstone in the design of numerous therapeutic agents.[1] Derivatives of the indazole core are known to possess a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and potent enzyme inhibitory properties.[1] Within this important class of molecules, 6-methoxy-1H-indazole-3-carboxylic acid stands out as a particularly valuable building block.[2] Its strategic substitution with a methoxy group at the 6-position and a carboxylic acid at the 3-position provides a versatile platform for synthesizing libraries of targeted therapeutics, especially in the realm of oncology. This guide provides a technical overview of the synthesis, properties, and applications of 6-methoxy-1H-indazole-3-carboxylic acid, with a focus on its role in the development of next-generation kinase inhibitors.

Physicochemical Properties and Characterization

6-Methoxy-1H-indazole-3-carboxylic acid is typically supplied as an off-white to beige solid. A comprehensive understanding of its physicochemical properties is essential for its effective use in synthesis and process development.

Table 1: Physicochemical Properties of 6-Methoxy-1H-indazole-3-carboxylic acid and its Parent Compound

| Property | 6-Methoxy-1H-indazole-3-carboxylic acid | 1H-Indazole-3-carboxylic acid (Parent) | Reference(s) |

| Molecular Formula | C₉H₈N₂O₃ | C₈H₆N₂O₂ | [2] |

| Molecular Weight | 192.17 g/mol | 162.15 g/mol | [2] |

| Appearance | Off-white solid | Beige powder | [2] |

| Melting Point | Data not available in cited literature | 259-262 °C | [1] |

| Purity (Typical) | ≥97% (HPLC) | ≥97.0% (HPLC) | [2] |

| Storage | Store at 0-8 °C | Room Temperature | [2] |

Analytical Characterization

The structural integrity and purity of 6-methoxy-1H-indazole-3-carboxylic acid are confirmed using a suite of standard analytical techniques:

-